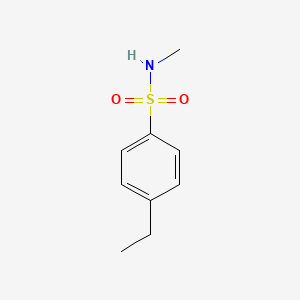

4-ethyl-N-methylbenzenesulfonamide

Description

Overview of Benzenesulfonamide (B165840) Scaffolds in Modern Chemical Research

Benzenesulfonamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a sulfonamide functional group (-SO₂NH₂). This scaffold is of paramount importance in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. ajchem-b.comajchem-b.com The initial breakthrough of sulfonamide-based drugs, or "sulfa drugs," revolutionized medicine as the first broadly effective systemic antibacterials, paving the way for the antibiotic era. wikipedia.org Their mechanism often involves acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. wikipedia.org

Beyond their celebrated history as antimicrobial agents, benzenesulfonamide derivatives exhibit a remarkable diversity of biological activities, including antiviral, antifungal, anticancer, antidiabetic, and anti-inflammatory properties. ajchem-b.combohrium.com They are key components in drugs targeting enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma and certain cancers. ajchem-b.comajchem-b.com The versatility of the sulfonamide group allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological profiles of lead compounds. bohrium.comrsc.org This adaptability has made the benzenesulfonamide scaffold a privileged structure in drug discovery and a vital building block in synthetic chemistry for creating complex pharmaceuticals. ajchem-b.combohrium.com

Scope and Relevance of Investigating 4-Ethyl-N-methylbenzenesulfonamide within the Benzenesulfonamide Class

Within the vast library of benzenesulfonamide derivatives, the study of specifically substituted analogues like this compound is crucial for understanding structure-activity relationships (SAR). The substituents on both the benzene ring and the sulfonamide nitrogen significantly influence the molecule's physical, chemical, and biological properties. In this case, the 4-ethyl group and the N-methyl group modify the compound's lipophilicity, steric profile, and potential metabolic pathways compared to the parent benzenesulfonamide.

Investigating this specific compound contributes to the fundamental knowledge base of organic chemistry and may serve as a starting point for the development of new functional molecules. Research into the synthesis and reactivity of such compounds provides valuable insights for medicinal chemists aiming to design novel therapeutic agents with improved efficacy and selectivity. researchgate.net For instance, derivatives of N-ethyl-N-methylbenzenesulfonamide have been synthesized and explored for their potential as antimicrobial and antiproliferative agents. researchgate.netekb.eg

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-8-4-6-9(7-5-8)13(11,12)10-2/h4-7,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEGYUODPNDJLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethyl N Methylbenzenesulfonamide and Its Analogues

Classical Synthetic Routes to Benzenesulfonamide (B165840) Structures

The conventional methods for constructing the benzenesulfonamide core have been reliable for decades. These routes typically involve the formation of a sulfur-nitrogen bond through the reaction of an amine with a sulfonyl-containing electrophile.

Sulfonylation Reactions of Amines

The most fundamental approach to sulfonamide synthesis is the direct sulfonylation of a primary or secondary amine. cbijournal.com This reaction involves the amine acting as a nucleophile, attacking an electrophilic sulfonyl source. libretexts.org The reactivity of the amine is a crucial factor, with primary amines generally being more reactive than secondary amines. cbijournal.com The choice of base is also important to neutralize the acidic byproduct, typically hydrogen chloride, and to maintain the nucleophilicity of the amine. cbijournal.comlibretexts.org Common bases include organic amines like pyridine (B92270) and triethylamine, or inorganic bases such as sodium hydroxide (B78521) or sodium carbonate. cbijournal.com For instance, the reaction of an aniline (B41778) with a benzenesulfonyl chloride in the presence of pyridine has been shown to produce quantitative yields. cbijournal.com

The Hinsberg reaction, a classic test to differentiate primary, secondary, and tertiary amines, is based on this principle. wikipedia.org A primary amine reacts with benzenesulfonyl chloride to form a sulfonamide that is soluble in aqueous alkali due to the acidic proton on the nitrogen. wikipedia.org A secondary amine forms an insoluble sulfonamide, while a tertiary amine does not typically react under the same conditions. wikipedia.org

Reactions Involving Sulfonyl Chlorides

Arenesulfonyl chlorides are highly reactive electrophiles and are the most common starting materials for the synthesis of sulfonamides. sigmaaldrich.com These compounds are typically prepared by the chlorosulfonation of the corresponding aromatic compound. The sulfonyl chloride readily reacts with primary or secondary amines to form the desired sulfonamide. sigmaaldrich.comresearchgate.net This method is widely applicable and has been used to synthesize a vast array of sulfonamide derivatives. sigmaaldrich.com For example, 4-methylsulfonamidobenzenesulfonyl chloride has been reacted with N-isopropylethylenediamine to produce the corresponding sulfonamide. prepchem.com

One-pot procedures starting from thiols have also been developed. These methods involve the in-situ generation of the sulfonyl chloride from a thiol through oxidation with reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source, followed by reaction with an amine. organic-chemistry.org Another approach utilizes a combination of hydrogen peroxide and thionyl chloride for the direct oxidative conversion of thiols to sulfonyl chlorides, which then react with amines to yield sulfonamides in excellent yields. organic-chemistry.org

Contemporary and Green Chemistry Approaches in 4-Ethyl-N-methylbenzenesulfonamide Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient methods for sulfonamide synthesis. These modern approaches often employ metal catalysis and align with the principles of green chemistry by utilizing less hazardous reagents and solvents. researchgate.netthieme-connect.com

Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the formation of sulfonamides is no exception. Palladium and copper catalysts have proven to be particularly effective in facilitating these transformations. researchgate.net

Palladium catalysis offers versatile pathways to sulfonamides. One notable method involves the palladium-catalyzed sulfination of aryl iodides using a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). organic-chemistry.org This generates an aryl ammonium (B1175870) sulfinate intermediate, which can then be treated with an amine in the presence of an oxidant like sodium hypochlorite (B82951) to furnish the sulfonamide in a one-pot process. organic-chemistry.org This approach demonstrates broad substrate scope, accommodating various functional groups. organic-chemistry.org

Another innovative palladium-catalyzed, three-component synthesis involves the reaction of sulfonamides, paraformaldehyde, and arylboronic acids to produce arylmethylsulfonamides. organic-chemistry.org Furthermore, a palladium-catalyzed Suzuki-Miyaura coupling has been developed where sulfuric chloride acts as the source of the sulfonyl group in a three-component reaction with amines and boronic acids. rsc.org Palladium catalysis also enables the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can be subsequently oxidized to sulfonamides. nih.gov

A palladium-catalyzed method for the preparation of arylsulfonyl chlorides and sulfonamides from arylboronic acids has also been reported, which proceeds under mild conditions with significant functional group tolerance. mit.edu

Copper-catalyzed reactions have emerged as a powerful and often more economical alternative to palladium-based systems for sulfonamide synthesis. nih.gov These methods frequently utilize readily available starting materials and exhibit high functional group tolerance. rsc.orgscispace.com

A prominent copper-catalyzed approach is the three-component reaction of arylboronic acids, a sulfur dioxide source (like potassium metabisulfite (B1197395) or DABSO), and amines. rsc.orgscispace.com This method allows for the direct, single-step synthesis of a wide range of sulfonamides. scispace.com Another strategy involves the copper-catalyzed oxidative coupling of sodium sulfinates with amines, using oxygen or DMSO as the oxidant. rsc.org

Copper catalysis also facilitates the synthesis of sulfonamides from nitroarenes. In one such method, nitroarenes react with arylboronic acids and potassium metabisulfite in the presence of a copper catalyst. rsc.org A different copper-catalyzed, three-component reaction utilizes aryldiazonium tetrafluoroborates, DABCO·(SO2)2, and N-chloroamines to produce aromatic sulfonamides under mild conditions. organic-chemistry.org

Green chemistry principles are often at the forefront of these copper-catalyzed syntheses. For instance, a one-step synthesis has been developed using stable solid commodity chemicals in green solvents like γ-valerolactone. nih.gov Another sustainable approach employs a deep eutectic solvent (DES) as the reaction medium for the copper-catalyzed reaction of triarylbismuthines, sodium metabisulfite, and nitro compounds. ua.es

Interactive Data Table: Comparison of Synthetic Methodologies

| Methodology | Catalyst/Reagent | Starting Materials | Key Features | Reference(s) |

| Classical Sulfonylation | Base (e.g., pyridine, NaOH) | Amine, Sulfonyl Chloride | Well-established, versatile | libretexts.org, cbijournal.com |

| Hinsberg Reaction | Benzenesulfonyl Chloride, Alkali | Primary/Secondary/Tertiary Amine | Distinguishes between amine types | wikipedia.org |

| One-Pot from Thiols | NCS/TBACl or H₂O₂/SOCl₂ | Thiol, Amine | In-situ generation of sulfonyl chloride | organic-chemistry.org |

| Pd-Catalyzed Sulfination | Pd catalyst, DABSO, NaOCl | Aryl Iodide, Amine | One-pot, broad scope | organic-chemistry.org |

| Pd-Catalyzed 3-Component | Pd catalyst | Sulfonamide, Paraformaldehyde, Arylboronic Acid | Forms arylmethylsulfonamides | organic-chemistry.org |

| Pd-Catalyzed Suzuki Coupling | Pd catalyst, Sulfuric Chloride | Amine, Boronic Acid | Uses sulfuric chloride as SO₂ source | rsc.org |

| Cu-Catalyzed 3-Component | Cu catalyst, SO₂ source | Arylboronic Acid, Amine | Direct, single-step synthesis | rsc.org, scispace.com |

| Cu-Catalyzed Oxidation | Cu catalyst, O₂ or DMSO | Sodium Sulfinate, Amine | Oxidative coupling | rsc.org |

| Cu-Catalyzed from Nitroarenes | Cu catalyst | Nitroarene, Arylboronic Acid, K₂S₂O₅ | Utilizes nitroarenes as starting material | rsc.org |

| Cu-Catalyzed in Green Solvents | Cu salt | Sodium Sulfinate, Amine | Employs environmentally friendly solvents | nih.gov |

Ruthenium- and Manganese-Catalyzed Alkylation

The N-alkylation of sulfonamides using alcohols is a powerful and atom-economical method that leverages the "borrowing hydrogen" concept, generating water as the sole byproduct. organic-chemistry.orgacs.org This approach avoids the use of toxic alkylating agents and the generation of stoichiometric waste associated with classical methods. acs.org

Ruthenium-Catalyzed Systems: Ruthenium complexes are effective catalysts for the N-alkylation of primary sulfonamides. organic-chemistry.org A common catalytic system involves the use of [Ru(p-cymene)Cl₂]₂ combined with bidentate phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or bis(2-diphenylphosphinoethyl)phenylphosphine (B1293866) (DPEphos). organic-chemistry.orgacs.org These reactions typically convert primary sulfonamides into secondary N-alkylated sulfonamides. organic-chemistry.orgacs.org For instance, the reaction of p-toluenesulfonamide (B41071) with benzyl (B1604629) alcohol using a ruthenium catalyst provides the N-alkylated product efficiently. acs.org While primary alcohols are highly effective, secondary alcohols can also be used as alkylating agents, though they may require more forcing reaction conditions. organic-chemistry.orgacs.org

Manganese-Catalyzed Systems: As part of an effort to replace precious metals with more earth-abundant alternatives, manganese-based catalysts have been developed for the N-alkylation of sulfonamides. acs.org A well-defined and bench-stable Mn(I) PNP pincer complex has proven efficient for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides using both benzylic and simple primary aliphatic alcohols. acs.orgnih.gov The reactions are typically optimized using a small percentage of the manganese catalyst and a base like potassium carbonate in a high-boiling solvent such as xylene at elevated temperatures. beilstein-journals.orgnih.gov This methodology provides good to excellent yields for a wide scope of substrates. acs.orgbeilstein-journals.org

The proposed mechanism for both ruthenium and manganese catalysts involves initial dehydrogenation of the alcohol to form an aldehyde intermediate. acs.orgacs.org The aldehyde then undergoes condensation with the primary sulfonamide to form an N-sulfonylimine, which is subsequently reduced by the metal-hydride species to yield the final N-alkylated sulfonamide and regenerate the active catalyst. acs.org

Table 1: Examples of Ruthenium- and Manganese-Catalyzed N-Alkylation of Sulfonamides

| Sulfonamide | Alcohol | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonamide | Benzyl alcohol | [Ru(p-cymene)Cl₂]₂ / DPEphos | Toluene, 110°C | 93% | organic-chemistry.org |

| Benzenesulfonamide | 1-Butanol | [Ru(p-cymene)Cl₂]₂ / dppf | Toluene, 110°C | 84% | organic-chemistry.org |

| p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer complex / K₂CO₃ | Xylene, 150°C | 97% | acs.orgnih.gov |

| Methanesulfonamide | Benzyl alcohol | Mn(I) PNP pincer complex / K₂CO₃ | Xylene, 150°C | 91% | acs.org |

| p-Toluenesulfonamide | 1-Hexanol | Mn(I) PNP pincer complex / K₂CO₃ | Xylene, 150°C | 86% | acs.org |

Metal-Free Synthetic Protocols

To enhance the sustainability of sulfonamide synthesis, metal-free protocols have been developed. These methods often rely on oxidative coupling reactions. One such approach involves the reaction between aryl thiols and amines under mild, metal-free conditions using an I₂O₅-mediated system. thieme-connect.com Another strategy utilizes the direct construction of the S-N bond through the amination of sodium arylsulfinates or thiophenols with aromatic amines, avoiding metal catalysts but requiring an initial oxidation step. researchgate.net

Photoredox-Catalyzed and Organocatalytic Methods

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, offering mild and sustainable reaction conditions. bohrium.com This strategy has been successfully applied to the synthesis of sulfonamides from various starting materials. One method involves a three-component assembly of primary aryl sulfonamides from dibenzothiophenium (DBT) salts, a nucleophile like (NH₄)₂CO₃, and a sulfur dioxide source under metal-free photoredox conditions. nih.gov Another approach uses synergetic photoredox and copper catalysis to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source in the air at room temperature. acs.org This method involves the capture of a sulfonyl radical intermediate by a Cu(II) amido complex. acs.org Photoredox catalysis can also achieve the deoxygenative radical addition to N-tritylsulfinylamine to produce sulfinamides, which are precursors to sulfonamides. rsc.org

Organocatalysis: Organocatalysis provides a metal-free alternative for promoting chemical reactions. N-(Phenylsulfonyl)benzenesulfonamide, a bissulfonamide with strong acidity, has been identified as an efficient organocatalyst for various condensation reactions, including the synthesis of 3,4-dihydropyrimidine-2(1H)-ones/thiones (Biginelli reaction) under solvent-free conditions. informahealthcare.com It has also been used to catalyze the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles. arkat-usa.org While not a direct synthesis of the sulfonamide bond itself, these examples show the utility of sulfonamide-based molecules in promoting other important transformations. More directly, chiral isothiourea catalysts have been used for the asymmetric N-acetylation of sulfonamides to produce axially chiral N-arylsulfonamides with high enantioselectivity. thieme-connect.com

Green Solvent Applications (e.g., Deep Eutectic Solvents, Aqueous Media)

The use of green solvents is a key aspect of sustainable chemistry, aiming to replace hazardous volatile organic compounds (VOCs). uniba.itua.es

Deep Eutectic Solvents (DES): Deep eutectic solvents (DES), such as those based on choline (B1196258) chloride (ChCl) with glycerol (B35011) or urea, have been successfully employed for the synthesis of sulfonamides. uniba.itnih.gov The reaction of amines with sulfonyl chlorides in these DES proceeds efficiently at room temperature under aerobic conditions, with yields up to 97%. uniba.itnih.gov These solvents are environmentally responsible, reusable, and can drive the reaction successfully over the competing hydrolysis of sulfonyl chlorides. uniba.it Copper-catalyzed multicomponent reactions for sulfonamide synthesis have also been developed using DES, starting from triarylbismuthines, Na₂S₂O₅, and nitro compounds, avoiding the use of VOCs throughout the process. thieme-connect.comua.esrsc.org

Aqueous Media: Water is an ideal green solvent, and methods for sulfonamide synthesis in aqueous media have been reported. One of the classical methods involves the reaction between a primary amine and a sulfonyl chloride in an aqueous solution at room temperature, using a base like sodium carbonate. ekb.eg Palladium-catalyzed reductive coupling of nitroarenes with sodium arylsulfinates has also been successfully performed in water to produce N-arylsulfonamides. thieme-connect.com

Table 2: Sulfonamide Synthesis in Green Solvents

| Reactants | Solvent | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Various amines and sulfonyl chlorides | ChCl/Urea (1:2) | Room Temperature | up to 97% | uniba.itnih.gov |

| Various amines and sulfonyl chlorides | ChCl/Glycerol (1:2) | Room Temperature | up to 95% | uniba.itnih.gov |

| Triarylbismuthines, nitro compounds, Na₂S₂O₅ | DES | Copper catalyst | Good yields | ua.esrsc.org |

| Primary amine, sulfonyl chloride | Water | Sodium Carbonate, RT | Good yields | ekb.eg |

| Nitroarenes, sodium arylsulfinates | Water | Palladium catalyst | Good yields | thieme-connect.com |

Catalyst-Free Condensation Reactions

Developing catalyst-free reactions is highly desirable for simplifying procedures and reducing costs. The condensation of sulfonamides with aldehydes to form N-sulfonylimines, which are important synthetic intermediates, can be achieved without a catalyst. nih.gov While these reactions often require high temperatures or Lewis/Brønsted acid catalysts, a green method using neutral Al₂O₃ as an efficient and reusable dehydrating agent has been developed, allowing the reaction to proceed under catalyst-free conditions. nih.gov Similarly, the condensation of sulfonamides with maleic anhydride (B1165640) derivatives can be performed under heterogeneous conditions to yield N-substituted sulfonyl maleimides. tandfonline.com

Novel Synthetic Pathways to N-Substituted Benzenesulfonamides

Research continues to uncover novel and efficient pathways for the synthesis of N-substituted benzenesulfonamides.

Multicomponent Reactions: Copper-catalyzed three-component reactions involving arylboronic acids, nitroarenes, and potassium pyrosulfite (K₂S₂O₅) have been developed to obtain sulfonamides. thieme-connect.com Another multicomponent approach uses triarylbismuthines, nitro compounds, and sodium metabisulfite in deep eutectic solvents. thieme-connect.com

Decarboxylative Sulfonylation: A novel strategy allows for the synthesis of sulfonamides directly from carboxylic acids and amines, the traditional partners for amide coupling. nih.govacs.org This method uses copper-mediated ligand-to-metal charge transfer (LMCT) to convert an aromatic carboxylic acid into a sulfonyl chloride intermediate, which then reacts in a one-pot fashion with an amine to form the desired sulfonamide. nih.gov This process avoids the need for pre-functionalization of either the acid or the amine. nih.gov

C-N Cross-Coupling: While the reduced nucleophilicity of sulfonamides can be challenging, C-N cross-coupling reactions remain a vital tool. thieme-connect.com Copper-catalyzed N-arylation of benzenesulfonamide using aryl boronic acids has been reported to give quantitative yields. ekb.eg Similarly, palladium-catalyzed reductive coupling between nitroarenes and sodium arylsulfinates provides an effective route to N-arylsulfonamides. thieme-connect.comrsc.org

Electrochemical Synthesis: Electrochemical methods offer a green alternative by using electricity to drive reactions. The synthesis of sulfonamides has been achieved via dehydrogenation using a boron-doped diamond electrode, which avoids transition metal catalysts and hazardous reagents. thieme-connect.com

These diverse synthetic strategies underscore the importance of the sulfonamide functional group and the continuous effort by chemists to develop more efficient, sustainable, and versatile methods for its construction.

Chemical Reactivity and Derivatization of 4 Ethyl N Methylbenzenesulfonamide

N-Alkylation and N-Arylation Reactions of the Sulfonamide Nitrogen

The nitrogen atom in the sulfonamide group of 4-ethyl-N-methylbenzenesulfonamide is a site for further substitution, although its secondary nature (being bonded to both an ethyl and a methyl group) makes it less nucleophilic than a primary sulfonamide. Despite this, derivatization is possible under specific conditions.

N-Alkylation: The introduction of an additional alkyl group onto the sulfonamide nitrogen is challenging due to steric hindrance and the already substituted nature of the nitrogen. However, general methods for N-alkylation of sulfonamides can be adapted. For instance, manganese-catalyzed reactions using alcohols as alkylating agents have proven effective for various sulfonamides and could be applied here. cardiff.ac.ukacs.orgacs.org Another approach involves the use of highly reactive alkylating agents like trichloroacetimidates under thermal conditions. nih.gov Cyclodextrin-mediated N-alkylation in aqueous solutions has also been reported for disulfonamides, suggesting a potential route for overcoming solubility and reactivity issues. beilstein-journals.org

N-Arylation: The formation of a tri-substituted sulfonamide through N-arylation is also a feasible, though complex, transformation. Copper-catalyzed N-arylation of sulfonamides with aryl bromides and iodides, often assisted by microwave heating, provides a direct route to N-aryl sulfonamides. researchgate.net Palladium-catalyzed cross-coupling reactions are another powerful tool for forming C-N bonds and have been successfully used for the N-arylation of related sulfonamide structures. nih.gov

These reactions would convert the secondary sulfonamide into a tertiary sulfonamide, significantly altering its chemical and physical properties.

Functional Group Transformations on the Benzenesulfonamide (B165840) Moiety

The benzenesulfonamide structure provides a versatile platform for a variety of functional group transformations, leading to the synthesis of complex molecules, including various heterocyclic systems. Many of these transformations begin with a functionalized precursor, such as 4-acetyl-N-ethyl-N-methylbenzenesulfonamide.

A significant area of research involves using derivatives of this compound as building blocks for heterocyclic compounds. These reactions often start from a more complex derivative, such as 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide, which is prepared by the condensation of 4-acetyl-N-ethyl-N-methylbenzenesulfonamide with 2-cyanoacetohydrazide. researchgate.nettandfonline.com

This key intermediate can then undergo various cyclization reactions:

Thiazoles: The Hantzsch synthesis is a classic method for constructing a thiazole (B1198619) ring. researchgate.net By reacting an α-haloketone derivative, like 4-(2-bromoacetyl)-N-ethyl-N-methylbenzenesulfonamide, with a thioamide, various substituted thiazoles can be synthesized. researchgate.net

Thiadiazines: Heterocyclic systems like 1,3,4-thiadiazine can be formed through the reaction of 4-(2-bromoacetyl)-N-ethyl-N-methylbenzenesulfonamide with thiosemicarbazide (B42300) derivatives. researchgate.net

Pyrazoles: Pyrazole derivatives are obtainable through the reaction of the cyanoacetylhydrazono intermediate with hydrazine (B178648) in the presence of a base like trimethylamine. tandfonline.comresearchgate.net

The table below summarizes the synthesis of various heterocyclic systems from derivatives of this compound.

| Starting Material Precursor | Reagent(s) | Heterocycle Formed | Reference(s) |

| 4-acetyl-N-ethyl-N-methylbenzenesulfonamide | 2-cyanoacetohydrazide | 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide | tandfonline.com |

| 4-(1-(...)-hydrazono)ethyl(...)benzenesulfonamide | Hydrazine, trimethylamine | Pyrazole derivative | tandfonline.comresearchgate.net |

| 4-(1-(...)-hydrazono)ethyl(...)benzenesulfonamide | Malononitrile, sulfur, trimethylamine | Thiophene (B33073) derivative | tandfonline.com |

| 4-(2-bromoacetyl)-N-ethyl-N-methylbenzenesulfonamide | Thiourea/Thioamide | Thiazole derivative | researchgate.net |

| 4-(2-bromoacetyl)-N-ethyl-N-methylbenzenesulfonamide | Thiosemicarbazide | 1,3,4-Thiadiazine derivative | researchgate.net |

The formation of imines and sulfonylimines represents another important class of reactions.

Imines: Imines are typically formed from the reaction of a primary amine with an aldehyde or ketone. chemistrysteps.commasterorganicchemistry.com The sulfonamide nitrogen in this compound is secondary and thus cannot directly form an imine in this manner. However, imine functionalities (specifically, hydrazones) can be introduced elsewhere in the molecule. For example, the precursor 4-acetyl-N-ethyl-N-methylbenzenesulfonamide readily undergoes condensation with hydrazine derivatives (such as methylhydrazine carbodithioate or thiocarbohydrazide) to yield the corresponding hydrazone derivatives. ekb.egresearchcommons.org

N-Sulfonylimines: These are valuable synthetic intermediates, typically formed by the condensation of a primary sulfonamide (R-SO₂NH₂) with an aldehyde. scispace.comarkat-usa.org This reaction requires the two hydrogen atoms on the sulfonamide nitrogen to be eliminated as water. Since this compound is a secondary sulfonamide lacking these protons, it cannot directly form an N-sulfonylimine via this pathway.

The aromatic ring and the alkyl side chain are amenable to further functionalization.

Halogenation: Halogens can be introduced at several positions. Bromination of the acetyl group in 4-acetyl-N-ethyl-N-methylbenzenesulfonamide with bromine yields 4-(2-bromoacetyl)-N-ethyl-N-methylbenzenesulfonamide, a key intermediate for synthesizing heterocyclic compounds like thiazoles. researchgate.net Direct halogenation of the aromatic ring is also possible using standard electrophilic aromatic substitution methods. smolecule.comnih.gov

Acylation: While N-acylation of the sulfonamide nitrogen is not feasible due to it being secondary, Friedel-Crafts acylation of the benzene (B151609) ring is a standard method to introduce acyl groups. The very existence of 4-acetyl-N-ethyl-N-methylbenzenesulfonamide as a common starting material in many syntheses points to the importance of this acylated form of the parent compound. researchgate.netekb.eg

Exploration of Mechanistic Pathways in Derivatization Reactions

Understanding the mechanisms behind these derivatization reactions is crucial for optimizing conditions and predicting outcomes.

Mechanism of Heterocycle Formation: The synthesis of thiophene derivatives from the cyanoacetylhydrazono intermediate proceeds via the Gewald's thiophene synthesis pathway. tandfonline.com The formation of thiazoles from α-haloketones and thioamides follows the well-established Hantzsch thiazole synthesis mechanism. researchgate.net

Mechanism of Imine Formation: The formation of hydrazones from the acetyl derivative follows the general mechanism for imine formation. This involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond. chemistrysteps.commasterorganicchemistry.com The reaction is typically catalyzed by a small amount of acid. operachem.com

Mechanism of N-Alkylation: A plausible mechanism for the manganese-catalyzed N-alkylation of sulfonamides with alcohols involves initial dehydrogenation of the alcohol to an aldehyde. This is followed by condensation with a primary sulfonamide to form an N-sulfonylimine intermediate, which is then reduced by a manganese hydride species to give the final N-alkylated product. cardiff.ac.uk While the target compound is a secondary sulfonamide, analogous pathways involving different intermediates may occur.

Radical Pathways: Some functionalizations can proceed through radical intermediates. For example, photocatalytic methods can generate sulfonyl radicals from sulfonamides, which can then participate in a variety of transformations, including late-stage functionalization. acs.org

Advanced Structural Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in piecing together the molecular architecture of 4-ethyl-N-methylbenzenesulfonamide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, including this compound.

¹H NMR: Proton NMR provides detailed information about the hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) typically exhibits distinct signals corresponding to the different proton environments. The aromatic protons of the ethylbenzene (B125841) group appear as a set of doublets in the range of δ 7.31-7.76 ppm. rsc.org The quartet corresponding to the methylene (B1212753) (-CH₂) protons of the ethyl group is observed around δ 2.97-3.02 ppm, coupled with the adjacent methyl protons. rsc.org The methyl (-CH₃) protons of the ethyl group present as a triplet at approximately δ 1.09 ppm. rsc.org The singlet for the N-methyl protons is found at δ 2.63 ppm, and the singlet for the methyl group on the benzene (B151609) ring appears at δ 2.43 ppm. rsc.org

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing insights into the carbon framework. In the ¹³C NMR spectrum of this compound in CDCl₃, the aromatic carbons show signals in the region of δ 127.1-143.3 ppm. rsc.org The carbon of the N-methyl group resonates at approximately δ 29.3 ppm, while the methylene carbon of the ethyl group appears around δ 38.2 ppm. rsc.org The methyl carbon of the ethyl group is observed at δ 15.0 ppm, and the methyl carbon attached to the benzene ring is at δ 21.5 ppm. rsc.org

¹⁹F NMR: While not directly applicable to this compound itself, ¹⁹F NMR is a powerful tool for analyzing fluorinated derivatives of this compound. For instance, in studies involving derivatives, the presence of fluorine atoms would give rise to characteristic signals in the ¹⁹F NMR spectrum, providing crucial information about the location and electronic environment of the fluorine substituents. tandfonline.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 7.31 (d), 7.76 (d) | 127.1, 129.7 |

| Aromatic C | - | 137.0, 143.3 |

| N-CH₃ | 2.63 (d) | 29.3 |

| N-CH₂-CH₃ | 2.97-3.02 (m) | 38.2 |

| N-CH₂-CH₃ | 1.09 (t) | 15.0 |

| Ar-CH₃ | 2.42 (s) | 21.5 |

| Data sourced from The Royal Society of Chemistry. rsc.org | ||

| d = doublet, t = triplet, m = multiplet, s = singlet |

Mass Spectrometry (MS, HRMS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula.

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 199. rsc.org The fragmentation pattern provides further structural information. Common fragments include the loss of an ethyl group, leading to a peak at m/z 184, and the cleavage of the sulfonamide bond, resulting in a prominent peak at m/z 155 corresponding to the toluenesulfonyl cation. rsc.org Other significant fragments are observed at m/z 91 (tropylium ion) and m/z 77 (phenyl cation). rsc.org

The fragmentation of deprotonated aromatic sulfonamides can be complex. Generally, they are prone to losing a neutral sulfur dioxide molecule. nist.gov However, the specific fragmentation pathway can be influenced by the substituents on the nitrogen and the aromatic ring. nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands.

Key vibrational frequencies include the asymmetric and symmetric stretching of the sulfonyl group (SO₂), which typically appear in the ranges of 1330-1375 cm⁻¹ and 1160-1164 cm⁻¹, respectively. tandfonline.comekb.eg The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3086-3095 cm⁻¹ and 2852-2983 cm⁻¹, respectively. tandfonline.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Frequency Range (cm⁻¹) ** |

| SO₂ | Asymmetric Stretch | 1330 - 1375 |

| SO₂ | Symmetric Stretch | 1160 - 1164 |

| Aromatic C-H | Stretch | 3086 - 3095 |

| Aliphatic C-H | Stretch | 2852 - 2983 |

| Data compiled from multiple sources. tandfonline.comekb.eg |

X-ray Crystallography and Solid-State Structural Analysis

Studies on similar sulfonamide derivatives have shown that the sulfur atom typically adopts a distorted tetrahedral geometry. nih.gov The crystal packing is often influenced by intermolecular interactions such as hydrogen bonds. iucr.org For instance, in related structures, N-H···O hydrogen bonds have been observed to play a significant role in the crystal lattice. ku.dkiucr.org While a specific crystal structure for this compound is not detailed in the provided search results, the analysis of related compounds provides a strong indication of the expected solid-state features. iucr.orgnih.gov

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are essential for separating mixtures and assessing the purity of chemical compounds. High-performance liquid chromatography is a particularly valuable tool for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are widely used for the quantification and purity assessment of this compound.

A common approach involves using a reversed-phase (RP) HPLC method. For instance, a C18 column can be employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The retention time of the compound is a key parameter for its identification and quantification. For fast analysis, smaller particle size columns (e.g., 3 µm) suitable for UPLC applications can be utilized. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com HPLC analysis is also crucial for determining the purity of the compound, with high-purity samples showing a single, sharp peak.

Table 3: Exemplary HPLC Method Parameters for Sulfonamide Analysis

| Parameter | Condition |

| Column | Primesep 100, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric acid (H₂SO₄) buffer |

| Detection | UV at 220 nm |

| Based on a method for a related benzenesulfonamide (B165840) derivative. sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the trace analysis of this compound. This powerful combination allows for the effective separation of the analyte from complex matrices via gas chromatography, followed by its definitive identification and quantification using mass spectrometry. The compound's volatility and thermal stability make it well-suited for GC analysis.

In environmental monitoring, such as the analysis of wastewater, non-targeted chemical analysis using comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/TOF-MS) has been employed to identify a wide range of organic pollutants, including N-Ethyl-4-methylbenzenesulfonamide. nsf.gov This highlights the capability of advanced GC-MS techniques in detecting the compound in complex environmental samples.

For trace quantification, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode. nih.govresearchgate.net This approach enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of this compound, allowing for lower detection limits compared to full-scan mode. The National Institute of Standards and Technology (NIST) maintains mass spectral data for N-ethyl-4-methyl-benzenesulfonamide, which is crucial for its unambiguous identification. nist.gov

Methodologies developed for analogous compounds, such as other sulfonamides or mesylate esters, provide a framework for the analysis of this compound. globalresearchonline.netnih.gov These methods are often validated according to the International Council for Harmonisation (ICH) guidelines, ensuring high standards of accuracy, precision, and robustness. nih.gov Key validation parameters include the limit of detection (LOD) and limit of quantitation (LOQ), which are critical for trace analysis. For similar compounds, LODs and LOQs in the low parts-per-million (µg/g) range have been achieved. nih.gov

A typical GC-MS method for trace analysis would involve a specific capillary column, such as a DB-WAX or equivalent, to achieve chromatographic separation. globalresearchonline.net The sample, dissolved in an appropriate solvent, is injected in splitless mode to maximize the transfer of the analyte to the column, a crucial step for detecting trace amounts. nih.gov

Table 1: Illustrative GC-MS Parameters for Trace Analysis of Related Sulfonamides This table presents typical parameters based on methods for analogous compounds and serves as a guide for the analysis of this compound.

| Parameter | Setting | Purpose |

| GC Column | DB-WAX (30 m x 0.53 mm x 1.0 µm) | Separation of analytes. globalresearchonline.net |

| Injection Mode | Splitless | Maximizes analyte transfer for trace sensitivity. nih.gov |

| Carrier Gas | Helium or Nitrogen | Mobile phase for carrying analytes through the column. globalresearchonline.net |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Elution of compounds based on boiling points. |

| Ionization Mode | Electron Ionization (EI) | Fragmentation of the molecule for mass analysis. |

| MS Detection | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for target analyte. nih.govresearchgate.net |

| LOD/LOQ | ~1 µg/g / 5 µg/g | Achievable detection and quantitation limits. nih.gov |

Miniaturized Sample Preparation and Detection Techniques

The analysis of this compound at trace levels, particularly in complex matrices like biological fluids or environmental samples, necessitates effective sample preparation to remove interferents and concentrate the analyte. nih.gov Miniaturized sample preparation techniques have emerged as a green, efficient, and cost-effective alternative to traditional methods like liquid-liquid extraction or conventional solid-phase extraction (SPE). researchgate.netresearchgate.net These modern techniques align with the principles of green chemistry by significantly reducing solvent consumption and waste generation. nih.gov

One of the most prominent miniaturized techniques is Solid-Phase Microextraction (SPME). researchgate.net In SPME, a fused silica (B1680970) fiber coated with a suitable polymeric phase is exposed to the sample (or its headspace). Analytes, including this compound, partition from the sample matrix onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. This solvent-free approach integrates extraction, concentration, and sample introduction into a single step. researchgate.net

Other relevant miniaturized methods include various forms of liquid-phase microextraction (LPME), which utilize microliter volumes of an extraction solvent to isolate analytes from an aqueous sample. nih.gov These techniques are prized for their simplicity, low cost, and high enrichment factors.

The drive toward miniaturization extends beyond sample preparation to the entire analytical process. researchgate.net Microfabricated devices, such as those incorporating integrated selective enrichment technology (ISET), offer an "all-in-one" solution for sample cleanup, enrichment, and presentation for mass spectrometric analysis. lth.se By using nanovials packed with functionalized beads, these systems can handle very small sample volumes, minimize analyte loss through non-specific adsorption, and facilitate high-throughput processing. lth.se Such advancements are critical when dealing with scarce or precious samples. researchgate.net The coupling of these miniaturized sample preparation systems with highly sensitive detection techniques like GC-MS or LC-MS provides a powerful workflow for the comprehensive analysis of trace-level compounds. nih.gov

Table 2: Overview of Miniaturized Sample Preparation Techniques

| Technique | Principle | Advantages | Relevance to this compound |

| Solid-Phase Microextraction (SPME) | Partitioning of analytes between sample and a coated fiber. researchgate.net | Solvent-free, simple, integrates extraction and injection. researchgate.net | Ideal for concentrating the analyte from water or air samples prior to GC-MS. |

| Liquid-Phase Microextraction (LPME) | Extraction of analytes into a micro-volume of immiscible solvent. nih.gov | Low solvent usage, high enrichment factors, cost-effective. nih.govresearchgate.net | Suitable for cleanup and preconcentration from aqueous matrices like wastewater. |

| Integrated Selective Enrichment Technology (ISET) | Enrichment and cleanup using functionalized beads in microfabricated nanovials. lth.se | Handles limited sample volumes, high-throughput, minimizes analyte loss. lth.se | Advanced option for complex samples or when sample volume is minimal, preparing it for MS detection. |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has been a important tool in elucidating the electronic properties of this compound and related sulfonamides. sci-hub.senih.govresearchgate.netresearchgate.netresearchgate.net DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and compute key electronic parameters. sci-hub.seresearchgate.netresearchgate.netmdpi.com

Studies on analogous sulfonamides reveal that the geometric arrangement of substituents significantly influences electronic properties. For instance, the planar geometry of para-substituted isomers enhances conjugation between the sulfonamide group and the aromatic ring. In contrast, steric hindrance in ortho-isomers can disrupt π-system delocalization. Key bond lengths and angles within the sulfonamide group, such as S=O bonds (approximately 1.43–1.45 Å) and N–S bonds (around 1.68–1.70 Å), have been determined through these calculations.

A critical aspect of electronic structure analysis is the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity and potential for electronic transitions. researchgate.netresearchgate.net For instance, a study on N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide highlighted that a small HOMO-LUMO gap facilitates charge transfer and increases molecular polarizability. researchgate.net These calculations are essential for understanding the charge transfer that can occur within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. sci-hub.se This information, along with Natural Bond Orbital (NBO) analysis, helps in understanding hyperconjugative interactions and charge delocalization, further explaining the molecule's stability. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the conformational flexibility and dynamic behavior of this compound and its analogs in various environments, often in explicit solvent models like TIP3P water. nih.gov These simulations, typically run for nanoseconds, provide insights into the stability of ligand-protein complexes by analyzing metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov

For example, MD simulations have been used to assess the conformational stability of sulfonamide derivatives when bound to proteins. By tracking the atomic positions over time, researchers can understand how the molecule adapts its shape to fit into a binding site and how stable these interactions are. In a study of sulfonamide derivatives targeting the V600E-BRAF protein, MD simulations showed that the compounds maintained relative stability within the binding pocket, with RMSD values generally below 0.2 nm over a 100 ns simulation. nih.gov

Furthermore, MD simulations can reveal the importance of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, in maintaining the bound conformation. tandfonline.comnih.gov The dynamic nature of these interactions, which might not be apparent from static crystal structures, can be fully explored. For instance, simulations can show the role of water molecules in mediating interactions between a ligand and a protein. tandfonline.com

In Silico Studies of Molecular Interactions with Biological Macromolecules (e.g., Enzyme Active Sites)

In silico docking and molecular dynamics studies are extensively used to investigate how this compound and its derivatives interact with biological macromolecules, particularly the active sites of enzymes. sci-hub.senih.govresearchgate.netresearchgate.netdergipark.org.trmdpi.comepa.govdergipark.org.tr These computational methods predict the preferred binding poses of a ligand within a protein's binding pocket and estimate the binding affinity.

A primary target for many sulfonamide derivatives is the enzyme dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in both prokaryotic and eukaryotic cells. tandfonline.comresearchgate.netresearchgate.netresearchgate.net Molecular docking studies have been performed to understand the binding modes of N-ethyl-N-methylbenzenesulfonamide derivatives with DHFR. researchgate.netresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. For example, docking of a coumarin-containing benzenesulfonamide derivative with DHFR showed hydrophobic interactions with several residues, including Ile16, Gly20, and Phe31. tandfonline.com

Another important class of enzymes inhibited by sulfonamides is carbonic anhydrase (CA). tandfonline.comnanobioletters.comacs.orgresearchgate.net Computational studies have been instrumental in designing and explaining the inhibitory activity of benzenesulfonamide derivatives against various CA isoforms. tandfonline.comnanobioletters.com For instance, in a study of benzenesulfonamide derivatives as inhibitors of Vibrio cholerae CAs, computational analysis helped to rationalize the structure-activity relationships by identifying key structural determinants for proper interaction with the active site. tandfonline.com

The binding energy, often calculated as kcal/mol, is a key output of these studies, providing a quantitative measure of the ligand's affinity for the protein. researchgate.netresearchgate.net For instance, in a study of benzenesulphonamide-based carboxamides as anti-trypanosomal agents, molecular docking revealed binding energies as low as -9.6 kcal/mol, indicating strong and stable binding. researchgate.net

Structure-Activity Relationship (SAR) Studies based on Computational Modeling

Computational modeling plays a pivotal role in establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. researchgate.nettandfonline.commdpi.comnanobioletters.comacs.orgresearchgate.netoup.com By systematically modifying the structure of this compound and its derivatives in silico, researchers can predict how these changes will affect their interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) models are frequently developed for benzenesulfonamide derivatives. nanobioletters.comresearchgate.net These models use physicochemical parameters and molecular descriptors to create mathematical equations that can predict the biological activity of new, hypothetical compounds. nanobioletters.com This approach allows for the rational design of more potent and selective inhibitors. For example, a QSAR study on benzenesulfonamide derivatives as carbonic anhydrase inhibitors led to the postulation of new derivatives with promising calculated inhibition activities. nanobioletters.comresearchgate.net

SAR studies have highlighted the importance of specific structural features for the activity of benzenesulfonamide derivatives. For instance, the nature and position of substituents on the benzene ring and the flexibility of linker moieties have been shown to be critical. tandfonline.com In a study on benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrase inhibitors, a combined analysis of enzymatic activity and in silico simulations revealed specific SARs related to the rigidity and flexibility of the compound's tail. tandfonline.com Similarly, for anticonvulsant benzenesulfonamides, SAR analysis of in vitro inhibition data against carbonic anhydrase isoforms helped to identify key structural requirements for potency and selectivity. acs.org

Prediction of Theoretical Properties and Mechanistic Insights

Computational methods are also employed to predict a range of theoretical properties of this compound and to gain mechanistic insights into its behavior. These predictions can encompass physicochemical properties, pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion), and potential toxicity. tandfonline.comresearchgate.net

For instance, in silico ADME predictions for a library of benzenesulfonamide derivatives suggested that while the compounds adhered to Lipinski's rule of five, they might suffer from low oral bioavailability. tandfonline.com Such predictions are invaluable in the early stages of drug discovery for identifying potential liabilities.

Computational studies can also provide mechanistic insights that are difficult to obtain through experimental means alone. For example, DFT calculations can be used to study reaction mechanisms, such as the racemization barriers of chiral molecules. acs.org In a study on the synthesis of axially chiral benzonitriles, DFT was used to determine the rotational energy barrier, providing insight into the configurational stability of the products. acs.org Furthermore, investigations into the reactivity of benzenesulfonamide derivatives, such as their sensitivity towards autoxidation and hydrolysis, can be conducted to understand their potential degradation pathways. sci-hub.se

Conclusion

4-ethyl-N-methylbenzenesulfonamide is a representative member of the vast and significant class of benzenesulfonamide (B165840) compounds. While it may not be a widely known end-product, its chemical structure embodies the core features that make the benzenesulfonamide scaffold a cornerstone of synthetic and medicinal chemistry. Its synthesis is straightforward, and its properties are well-characterized. The true value of compounds like this compound lies in their role as chemical intermediates and as probes for understanding the intricate structure-activity relationships that govern the diverse biological effects of this important class of molecules. Further research into this and related compounds will undoubtedly continue to fuel discoveries in materials science and drug development.

Applications in Chemical Sciences Excluding Medicinal and Clinical Contexts

Role in Asymmetric Catalysis as Ligands or Organocatalysts

A thorough review of scientific literature did not yield specific research detailing the use of 4-ethyl-N-methylbenzenesulfonamide as a primary ligand or organocatalyst in asymmetric catalysis.

There is no available research data to suggest that this compound has been specifically employed as a catalyst or ligand in enantioselective Aldol reactions or Michael additions.

While the broader class of sulfonamides is utilized in the formation of metal complexes for catalysis, specific studies detailing the use of this compound in this context are not present in the current body of scientific literature.

Contributions to Materials Science

Specific contributions of this compound to the field of materials science have not been documented in available research.

There is no readily available scientific information indicating that this compound has been used as a monomer or modifying agent in polymer synthesis.

No specific instances of this compound being used in the fabrication of materials with tailored properties are reported in the scientific literature. However, it is listed as a component in some commercial products like surface coat hardeners and sealants, suggesting a potential role as a plasticizer or film-forming agent. nih.govepa.gov

Utility in Agrochemical Formulations

The primary documented application of this compound in a non-medicinal context is within agrochemical formulations. It is permitted for use as an inert ingredient in non-food pesticide products in the United States. nih.govhaz-map.comagriculturedefensecoalition.org Inert ingredients in pesticides are substances that are not the active, pest-killing component but serve other functions such as improving the product's stability, application, or effectiveness. orst.edu

Below is a data table summarizing the regulatory status of this compound in agrochemicals.

| Regulatory Body | Status | Use | CAS Number |

| U.S. Environmental Protection Agency (EPA) | Permitted | Inert ingredient in non-food pesticide products | 80-39-7 |

Development of Herbicide and Fungicide Compositions

The sulfonamide functional group is a key component in a number of commercially important herbicides, most notably the sulfonylurea class. These herbicides are known for their high efficacy at low application rates. Although no specific herbicidal or fungicidal compositions containing this compound are documented in publicly available research, the potential for derivatives of this compound to exhibit biological activity exists. The development of novel fungicides, for instance, has included the synthesis of new sulfonamide derivatives, which have shown activity against various plant pathogens. Research into related sulfonamide structures suggests that modifications to the aryl and N-alkyl substituents can significantly influence their biological activity.

Formulations for Enhanced Stability and Efficacy

The stability and efficacy of agrochemical formulations are critical for their successful application. For sulfonamide-based products, particularly in liquid formulations, ensuring chemical stability can be a challenge. Innovations in formulation technology, such as the development of oil dispersions and the use of stabilizing agents, have been crucial for improving the shelf-life and performance of related sulfonamide herbicides. These advanced formulations can also enhance the biological efficacy of the active ingredients. While no specific formulations for this compound are described, any potential agrochemical application of this compound would necessitate research into stable and effective delivery systems.

Applications in Supramolecular Chemistry

The structural features of N-substituted benzenesulfonamides, including this compound, make them interesting candidates for applications in supramolecular chemistry, where non-covalent interactions are used to build larger, organized structures.

Construction of Supramolecular Assemblies and Scaffolds

The ability of sulfonamides to form predictable patterns of non-covalent interactions makes them valuable building blocks for crystal engineering and the construction of supramolecular assemblies. Studies on related N-substituted sulfonamides have shown how intermolecular forces, such as hydrogen bonds and C-H···π interactions, can direct the formation of specific crystal packing arrangements. These interactions can lead to the formation of dimers, chains, and more complex three-dimensional networks. The specific substitution pattern of this compound would influence its self-assembly behavior.

Non-Covalent Interaction-Based Processes

The study of non-covalent interactions is fundamental to understanding the structure and properties of molecular solids. In the crystal structures of related sulfonamides, weak intermolecular C—H⋯O interactions have been shown to play a significant role in stabilizing the crystal lattice, often leading to the formation of well-defined motifs like rings and chains. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts, providing insights into the packing of molecules in a crystal. Such analyses on analogous compounds reveal the relative importance of different types of non-covalent interactions.

Function as a Chemical Synthesis Intermediate for Complex Molecules

N-substituted sulfonamides are versatile intermediates in organic synthesis. The sulfonamide group can serve as a protecting group for amines, and its electronic properties can influence the reactivity of the rest of the molecule. While specific multi-step syntheses using this compound as an intermediate are not prominently documented, its structure lends itself to further chemical modification. The aromatic ring can undergo electrophilic substitution reactions, and the N-alkyl groups could potentially be modified or cleaved under specific conditions, making it a useful building block for the synthesis of more complex target molecules.

Analysis of this compound in Environmental Matrices Lacks Specific Research

Despite a comprehensive search for scientific literature, no specific studies detailing the environmental monitoring and fate of this compound were identified. Information regarding its analysis in environmental matrices such as water, soil, or sediment, including data on its concentration levels and degradation pathways, is not available in the reviewed sources.

General methodologies for the analysis of sulfonamide compounds in the environment are well-established, primarily focusing on sulfonamide antibiotics due to their widespread use and potential for inducing antibiotic resistance. These analytical techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are highly sensitive and capable of detecting a broad range of related compounds. In principle, these methods could be adapted for the detection of this compound. However, without specific research, no data on its environmental presence can be provided.

The compound, also known as N-Ethyl-p-toluenesulfonamide, is utilized in various industrial and commercial applications, including as a plasticizer in polymers, in dental materials, and as an ingredient in some pesticides. chemotechnique.se While one market research report anecdotally mentions it as an organic contaminant in the Rhine River, it does not offer empirical data or cite scientific studies to support this claim. prof-research.com Regulatory and chemical supplier information confirms its industrial use but does not provide insight into its environmental distribution or persistence. scbt.comepa.gov

Consequently, there are no detailed research findings or data tables to present on the environmental monitoring and fate of this compound. The scientific community has not published research focused on the analysis of this specific sulfonamide in environmental contexts.

Future Research Directions and Uncharted Territories

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzenesulfonamides often involves the reaction of a benzenesulfonyl chloride with an amine. ontosight.ai However, the future of chemical synthesis is progressively moving towards greener and more sustainable methods. For 4-ethyl-N-methylbenzenesulfonamide, this translates to exploring synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption.

A significant area of future research will be the development of catalytic systems for the N-alkylation of 4-ethylbenzenesulfonamide. Palladium-catalyzed N-alkylation reactions, for instance, have shown promise for a variety of amides and sulfonamides, offering a potential pathway to introduce the methyl group onto the nitrogen atom under milder conditions than traditional methods. rsc.org Research into ruthenium-based catalysts for the N-methylation of sulfonamides using methanol (B129727) as a green alkylating reagent also presents a sustainable alternative. organic-chemistry.org

Furthermore, electrochemical synthesis is emerging as a powerful and environmentally friendly tool in organic chemistry. scispace.com Investigating the electrochemical synthesis of this compound could lead to highly selective and efficient processes, potentially avoiding the use of harsh oxidants or metal catalysts. scispace.com The use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), in copper-catalyzed reactions represents another innovative and safer approach to constructing the sulfonamide core. thieme-connect.com

Future methodologies will likely focus on:

Catalyst Development: Designing highly efficient and recyclable catalysts (e.g., based on earth-abundant metals) for the direct C-H amination or N-alkylation of appropriate precursors.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound to enhance safety, scalability, and product consistency.

Bio-catalysis: Exploring enzymatic routes for the synthesis, which could offer unparalleled selectivity and sustainability.

Exploration of Advanced Reactivity Patterns for Diversification

Beyond its synthesis, the exploration of novel reactivity patterns of this compound will be crucial for creating a diverse range of new molecules with unique properties. The inherent chemical functionalities of the molecule—the aromatic ring, the ethyl group, and the sulfonamide linkage—offer multiple sites for further chemical modification.

A key area of future research will be the selective functionalization of the C-H bonds on the aromatic ring. Transition metal-catalyzed C-H activation has become a powerful tool for the direct introduction of new functional groups onto aromatic systems, bypassing the need for pre-functionalized starting materials. acs.org Investigating the regioselective C-H arylation, alkylation, or halogenation of this compound could lead to a vast library of new derivatives with potentially enhanced biological or material properties.

The sulfonamide moiety itself can also be a site for further reactions. While generally stable, developing conditions for the selective cleavage and derivatization of the S-N bond could open up new synthetic pathways. nih.gov Additionally, the ethyl group could be a target for late-stage functionalization, allowing for the introduction of additional chemical handles.

Future research in this area will likely involve:

C-H Functionalization: Systematic studies on the directed and non-directed C-H functionalization of the benzene (B151609) ring.

Photoredox Catalysis: Utilizing visible light-driven reactions to enable novel and previously inaccessible transformations of the molecule.

Derivatization of the Sulfonamide Core: Exploring reactions that modify the sulfonamide group to create novel linkers or pharmacophores.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound and its derivatives will be no exception. nih.gov These computational tools can significantly accelerate the discovery and optimization of new compounds and synthetic routes. beilstein-journals.orgacs.org

ML algorithms can be trained on large datasets of known sulfonamides and their properties to predict the biological activity or material characteristics of novel, computationally designed derivatives of this compound. nih.govmdpi.comtandfonline.com This in silico screening can prioritize the synthesis of the most promising candidates, saving significant time and resources. mdpi.com For example, ML models can be used to predict the inhibitory activity of sulfonamide derivatives against specific enzymes. tandfonline.com

In the realm of synthesis, ML can be used for reaction prediction and optimization. beilstein-journals.org By analyzing vast reaction databases, ML models can suggest optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound and its analogs, potentially leading to higher yields and purities. beilstein-journals.org

Key future directions include:

De Novo Design: Using generative AI models to design novel sulfonamide structures with desired properties from scratch.

Predictive Modeling: Developing robust QSAR (Quantitative Structure-Activity Relationship) models to predict the properties of new this compound derivatives. nih.gov

Automated Synthesis: Integrating ML algorithms with robotic platforms to create automated systems for the synthesis and testing of new compounds. beilstein-journals.org

Expansion into Emerging Material Science Applications

While benzenesulfonamides are well-known in pharmaceuticals and agrochemicals, their application in material science is a rapidly emerging field. ontosight.aiontosight.ai The unique structural and electronic properties of this compound make it a promising candidate for the development of advanced materials.

One area of exploration is the incorporation of this molecule into polymers. The sulfonamide group can act as a versatile functional handle for polymerization or as a pendant group to modify the properties of existing polymers. For instance, benzenesulfonamide-containing polymers could exhibit interesting thermal, mechanical, or optical properties. Tin complexes of a related benzenesulfonamide (B165840) have been shown to act as effective photostabilizers for PVC, suggesting a potential application for this compound derivatives in polymer stabilization. mdpi.com

Furthermore, the ability of the sulfonamide group to coordinate with metal ions opens up possibilities for the design of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, or sensing. The self-assembly of this compound derivatives into well-defined supramolecular structures is another avenue for creating functional materials.

Future research will likely focus on:

Functional Polymers: Synthesizing and characterizing polymers incorporating the this compound moiety to explore their potential in areas like specialty coatings, membranes, or electronic materials.

Coordination Chemistry: Investigating the coordination behavior of this compound with various metal centers to create new functional materials.

Supramolecular Chemistry: Studying the self-assembly of its derivatives to form gels, liquid crystals, or other ordered structures.

Investigation of Environmental Degradation Pathways (excluding in vivo metabolism) and Remediation Strategies

The widespread use of sulfonamides has led to their detection as environmental contaminants. dtu.dkresearchgate.net Understanding the environmental fate of this compound is crucial for assessing its environmental impact and developing effective remediation strategies.

Future research will need to focus on elucidating the abiotic degradation pathways of this compound in various environmental compartments, such as soil and water. This includes studying its photodegradation under simulated sunlight, as well as its potential for hydrolysis and oxidation under different environmental conditions. Identifying the degradation products is essential for a complete understanding of its environmental footprint, as some metabolites can be more persistent or toxic than the parent compound. researchgate.net

Based on this understanding, novel remediation technologies can be developed. Advanced oxidation processes (AOPs), such as ozonation or photocatalysis, could be investigated for their efficiency in breaking down this compound in contaminated water. researchgate.net The development of selective adsorbents, such as engineered biochar, for the removal of this compound from water is another promising area of research. nih.gov Furthermore, investigating the potential for microbial degradation by naturally occurring microorganisms could lead to bioremediation strategies. nih.govdtu.dk

Key research areas will include:

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-ethyl-N-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via sulfonylation of 4-ethylbenzenesulfonyl chloride with methylamine under controlled conditions. Key parameters include:

- Solvent Selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of the sulfonyl chloride .

- Temperature : Maintain 0–5°C during reagent mixing to reduce side reactions, followed by gradual warming to room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation of a saturated acetone solution .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer.

- Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor < 5% and validation with PLATON for symmetry and displacement parameters .

Q. What analytical techniques are most reliable for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm; purity >98% is achievable .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 228.1 (calculated 227.3) .

- Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (e.g., C: 58.14%, H: 6.71%) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., thermal motion, twinning) be resolved during structure determination?

- Methodological Answer :

- Twinning Analysis : Use the ROTAX routine in PLATON to identify twin laws and refine using HKLF5 in SHELXL .

- Thermal Parameters : Apply restraints to anisotropic displacement parameters (ADPs) for atoms with high thermal motion (e.g., ethyl groups) .

- Validation Tools : Cross-check with checkCIF for bond-length outliers and solvent-accessible voids .

Q. What strategies mitigate contradictions between computational and experimental data (e.g., DFT vs. crystallographic bond angles)?

- Methodological Answer :

- DFT Optimization : Perform geometry optimization (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for acetone) to match experimental conditions .

- Conformational Sampling : Use molecular dynamics (MD) simulations to assess rotational freedom of the ethyl and methyl groups .

- Error Analysis : Quantify discrepancies via root-mean-square deviations (RMSD) for non-hydrogen atoms (<0.05 Å acceptable) .

Q. How can regioselective modifications of this compound be achieved for targeted bioactivity studies?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogens (e.g., Cl, Br) at the para position of the ethyl group using FeCl as a catalyst .

- Suzuki Coupling : Attach aryl boronic acids to the sulfonamide nitrogen via Pd-catalyzed cross-coupling (e.g., Pd(OAc), SPhos ligand) .

- Biological Screening : Evaluate derivatives for enzyme inhibition (e.g., carbonic anhydrase) using fluorescence-based assays .

Q. What advanced spectroscopic methods elucidate intermolecular interactions in solid-state this compound?

- Methodological Answer :

- Solid-State NMR : -CP/MAS NMR detects hydrogen-bonding networks (e.g., N–H···O=S contacts) .

- IR Spectroscopy : Compare sulfonamide ν(S=O) stretches (asymmetric ~1350 cm, symmetric ~1160 cm) to identify polymorphism .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H···H, H···O) using CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products